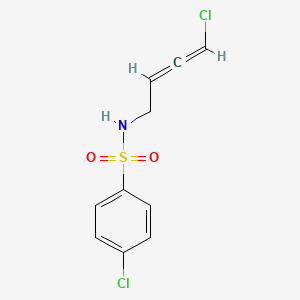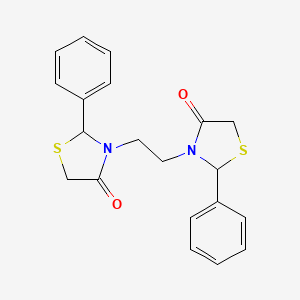
2-Ethoxyethyl 2-cyano-3-(octylamino)hept-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxyethyl 2-cyano-3-(octylamino)hept-2-enoate is a chemical compound with a complex structure that includes an ethoxyethyl group, a cyano group, and an octylamino group attached to a hept-2-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethyl 2-cyano-3-(octylamino)hept-2-enoate typically involves multi-step organic reactions. The process begins with the preparation of the hept-2-enoate backbone, followed by the introduction of the cyano group and the octylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced technologies, such as automated reactors and real-time monitoring systems, helps in maintaining consistent quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethyl 2-cyano-3-(octylamino)hept-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-Ethoxyethyl 2-cyano-3-(octylamino)hept-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Ethoxyethyl 2-cyano-3-(octylamino)hept-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the octylamino group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxyethyl 2-cyano-3-(hexylamino)hept-2-enoate
- 2-Ethoxyethyl 2-cyano-3-(decylamino)hept-2-enoate
- 2-Methoxyethyl 2-cyano-3-(octylamino)hept-2-enoate
Uniqueness
2-Ethoxyethyl 2-cyano-3-(octylamino)hept-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyethyl group enhances its solubility, while the octylamino group provides hydrophobic character, making it suitable for various applications.
Properties
CAS No. |
91235-26-6 |
|---|---|
Molecular Formula |
C20H36N2O3 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-ethoxyethyl 2-cyano-3-(octylamino)hept-2-enoate |
InChI |
InChI=1S/C20H36N2O3/c1-4-7-9-10-11-12-14-22-19(13-8-5-2)18(17-21)20(23)25-16-15-24-6-3/h22H,4-16H2,1-3H3 |
InChI Key |
POXDFXBPJMXXJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=C(C#N)C(=O)OCCOCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


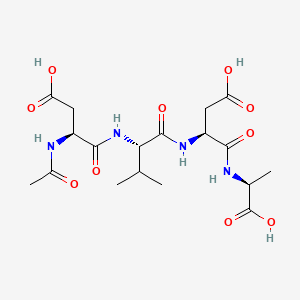

![2-[2-(Hydroxymethyl)-6,6-dimethylcyclohex-1-en-1-yl]ethan-1-ol](/img/structure/B14356621.png)

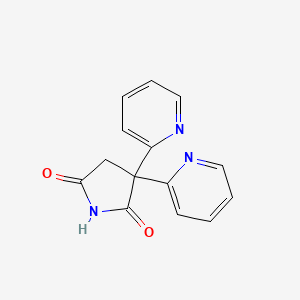
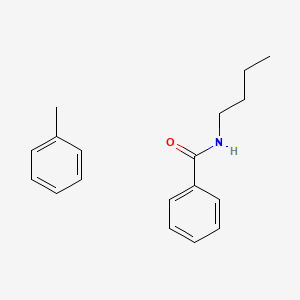
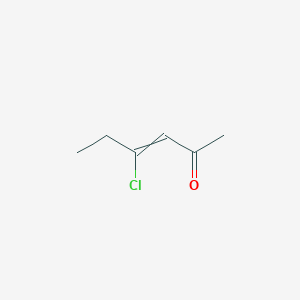
![2-[({4-[(E)-(5-Ethoxy-1,3-thiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B14356642.png)
![1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene](/img/structure/B14356645.png)
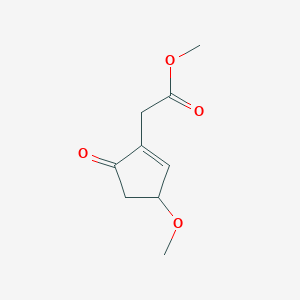
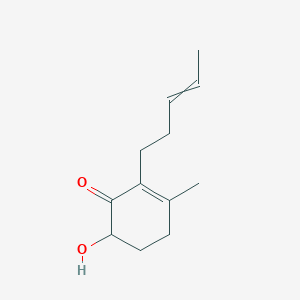
![(7-Bromobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane](/img/structure/B14356658.png)
